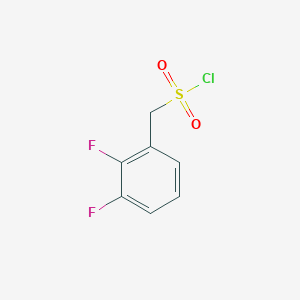

(2,3-difluorophenyl)methanesulfonyl Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of methanesulfonyl chloride with various aromatic compounds. For instance, 2,4-dichlorophenyl methanesulfonate was synthesized from the reaction between methanesulfonyl chloride and 2,4-dichlorophenol in the presence of a base, yielding a high purity product . This suggests that a similar approach could be used for the synthesis of (2,3-difluorophenyl)methanesulfonyl chloride, by reacting methanesulfonyl chloride with 2,3-difluorophenol under appropriate conditions.

Molecular Structure Analysis

The molecular structure of compounds related to (2,3-difluorophenyl)methanesulfonyl chloride can be complex, as seen in the synthesis of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide and its isomers . The presence of sulfonyl and diazonium groups can lead to various isomers and decomposition products. The molecular structure of (2,3-difluorophenyl)methanesulfonyl chloride would likely be simpler, but the influence of the electron-withdrawing fluorine atoms on the phenyl ring could affect its reactivity.

Chemical Reactions Analysis

Chemical reactions involving sulfonyl chloride derivatives can be quite versatile. For example, bromodifluoro(phenylsulfanyl)methane was used in a Friedel–Crafts-type alkylation to yield thioesters, benzophenones, and xanthones . This indicates that (2,3-difluorophenyl)methanesulfonyl chloride could potentially participate in similar Friedel–Crafts alkylation reactions due to the presence of the sulfonyl chloride functional group, which is known to be a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,3-difluorophenyl)methanesulfonyl chloride can be inferred from related compounds. The presence of fluorine atoms is likely to increase the compound's stability and influence its boiling point and solubility. The sulfonyl chloride group is typically reactive, especially towards nucleophiles, and this reactivity is essential for its use in various chemical syntheses . The specific activities of related radioactive compounds suggest that (2,3-difluorophenyl)methanesulfonyl chloride could also be labeled for use in tracing studies .

Applications De Recherche Scientifique

Radioactive Labeling in Nematicides : The synthesis of 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S was developed to study the metabolic fate of nematicides. This compound was prepared from the reaction between methanesulfonyl chloride and 2,4-dichlorophenol, showcasing the utility of methanesulfonyl chloride derivatives in creating labeled compounds for agricultural chemical research (Burton & Stoutamire, 1973).

Synthesis of Organic Compounds : In another study, the methanesulfonic acid-catalyzed reaction of certain phenyl-ethanones with glycerol produced various compounds, where methanesulfonyl chloride played a crucial role in the synthesis process. This demonstrates its applicability in the synthesis of complex organic molecules (Upadhyaya et al., 1997).

Electrochemical Studies : Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3, which was used to study the electrochemical properties of vanadium pentoxide films. This research highlights its role in developing novel electrolytes for energy storage technologies (Su, Winnick, & Kohl, 2001).

Thermodynamic Studies : Research on the thermodynamics of methanesulfonyl chloride provided insights into its heats of formation and reaction, which are essential for understanding its behavior in various chemical reactions (Guthrie, Stein, & Huntington, 1998).

Preparation of Isotopically Labeled Compounds : A method was developed for the preparation of methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6, demonstrating the chemical's versatility in synthesizing isotopically labeled compounds for research purposes (Hanai & Okuda, 1977).

Transition-State Structures in Solvolysis : Studies on the solvolyses of methanesulfonyl chloride in water and methanol using molecular orbital methods provided valuable information on the transition-state structures, contributing to a deeper understanding of its reaction mechanisms (Yang, Kang, Koo, & Lee, 1997).

Safe Synthesis Methods in Pharmaceutical Chemistry : A Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides was reported, highlighting a safer synthesis method that avoids genotoxic impurities, which can be a concern when using methanesulfonyl chloride (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Mécanisme D'action

Safety and Hazards

“(2,3-difluorophenyl)methanesulfonyl Chloride” is classified as dangerous. It can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

(2,3-difluorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOZQYVSUGBOER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375780 |

Source

|

| Record name | 2,3-Difluorobenzylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-difluorophenyl)methanesulfonyl Chloride | |

CAS RN |

886498-49-3 |

Source

|

| Record name | 2,3-Difluorobenzylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)

![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)

![2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1302796.png)